5-(2-{(1z)-5-Fluoro-2-Methyl-1-[4-(Propan-2-Yl)benzylidene]-1h-Inden-3-Yl}ethyl)-1h-Tetrazole
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Overview
Description
K-8012 is a synthetic compound known for its role as a modulator of the N-terminally truncated retinoid X receptor alpha (RXRα). It has shown significant potential in improving anticancer activities in an RXRα-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
K-8012 is a sulindac analog, synthesized through a series of chemical reactions. The synthesis involves the modification of sulindac to enhance its binding affinity and specificity towards RXRα. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of K-8012 involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as reaction optimization, purification, and quality control to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
K-8012 undergoes various chemical reactions, including:
Oxidation: K-8012 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: K-8012 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sulindac derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
K-8012 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study RXRα modulation and its effects on chemical pathways.
Biology: Investigated for its role in cellular processes such as apoptosis and differentiation.
Medicine: Explored for its potential in cancer therapy due to its ability to inhibit cancer cell growth.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
K-8012 exerts its effects by binding to a novel site on the RXRα ligand-binding domain. This binding inhibits the interaction of the N-terminally truncated RXRα with the p85α subunit of phosphoinositide 3-kinase (PI3K), leading to the suppression of AKT activation and induction of apoptosis. This mechanism is unique to K-8012 and distinguishes it from other RXRα modulators .
Comparison with Similar Compounds
Similar Compounds
Sulindac: The parent compound of K-8012, known for its anti-inflammatory properties.
K-8008: Another sulindac analog with similar anticancer activities.
Tarenflurbil: A retinoid receptor modulator with different binding properties.
Uniqueness of K-8012
K-8012 is unique due to its specific binding site on RXRα and its enhanced anticancer activity compared to sulindac. Its ability to modulate RXRα in a novel manner makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C23H23FN4 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-propan-2-ylphenyl)methylidene]inden-1-yl]ethyl]-2H-tetrazole |
InChI |
InChI=1S/C23H23FN4/c1-14(2)17-6-4-16(5-7-17)12-21-15(3)19(10-11-23-25-27-28-26-23)22-13-18(24)8-9-20(21)22/h4-9,12-14H,10-11H2,1-3H3,(H,25,26,27,28)/b21-12- |
InChI Key |
XBRDZHUUARVXDN-MTJSOVHGSA-N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CCC4=NNN=N4 |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CCC4=NNN=N4 |
Origin of Product |
United States |
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